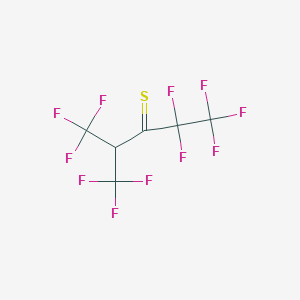

1,1,1,4,4,5,5,5-Octafluoro-2-trifluoromethylpentane-3-thione

Description

Properties

CAS No. |

79272-22-3 |

|---|---|

Molecular Formula |

C6HF11S |

Molecular Weight |

314.12 g/mol |

IUPAC Name |

1,1,1,2,2,5,5,5-octafluoro-4-(trifluoromethyl)pentane-3-thione |

InChI |

InChI=1S/C6HF11S/c7-3(8,6(15,16)17)2(18)1(4(9,10)11)5(12,13)14/h1H |

InChI Key |

YLVHPIBXZVWJSH-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=S)C(C(F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1,1,1,4,4,5,5,5-Octafluoro-2-trifluoromethylpentane-3-thione

Starting Materials and Key Intermediates

The synthesis typically begins with perfluoro(2-methyl-2-pentene) , a fluorinated olefin that serves as a versatile intermediate for further functionalization. This compound can be converted into the target thione via multi-step reactions involving substitution, hydrolysis, and sulfur incorporation.

Major Synthetic Routes

Amination and Sulfenyl Chloride Intermediates

- Reaction of perfluoro(2-methyl-2-pentene) with ammonia or primary amines under controlled conditions produces various amination products.

- These intermediates can be transformed into sulfenyl chloride derivatives, which tautomerize to the thione form.

- Studies have proposed intramolecular 1,3-chlorine migration mechanisms in the triad 'carbon-carbon-sulfur' system, which is relevant to the formation of the thione 12-chloroperfluoro-2-methylpentane-3-thione, a close analog of the target compound.

Radical and Electron Transfer Pathways

- Tertiary perfluoroalkyl bromides related to the pentane skeleton can undergo electron transfer reactions with nucleophiles or halide anions to form substituted products.

- These pathways may provide alternative routes to functionalized fluorinated pentanes, which can be precursors to the thione compound.

Summary Table of Preparation Methods

Analytical and Mechanistic Insights

- Radionuclidic investigations and MNDO (Modified Neglect of Diatomic Overlap) calculations have elucidated the mechanism of intramolecular chlorine migration relevant to thione formation.

- Solvation effects lower the reaction barriers, favoring the formation of the thione tautomer over sulfenyl chloride intermediates.

- The reaction conditions (solvent, temperature, catalysts) critically influence product distribution and yields.

Research Findings and Challenges

- The preparation of this compound is complicated by the stability of perfluorinated substrates and the need for selective substitution.

- The literature emphasizes the importance of controlling reaction conditions to favor the desired substitution and sulfurization pathways.

- No direct one-step synthesis of the thione from simple precursors is reported; rather, multi-step sequences involving perfluorinated olefins and their derivatives are employed.

- The scarcity of detailed protocols for the sulfurization step suggests an area for further experimental research.

Chemical Reactions Analysis

Types of Reactions

1,1,1,4,4,5,5,5-Octafluoro-2-trifluoromethylpentane-3-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thione group to thiol or sulfide derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1,1,1,4,4,5,5,5-Octafluoro-2-trifluoromethylpentane-3-thione is utilized in several scientific research fields:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,1,1,4,4,5,5,5-Octafluoro-2-trifluoromethylpentane-3-thione involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong bonds with target molecules, influencing their chemical behavior and reactivity. The pathways involved include nucleophilic attack on the thione group and subsequent transformations.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

1,1,1,4,4,5,5,5-Octafluoro-2-trifluoromethylpentane-3-thione, also known as 1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-ene-3-thiol (CAS Number: 79272-21-2), is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound by examining its chemical structure, biological effects, and relevant research findings.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 314.12 g/mol. The presence of multiple fluorine atoms contributes to its stability and hydrophobic characteristics.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 314.12 g/mol |

| Exact Mass | 313.962 g/mol |

| LogP | 4.4925 |

| Polar Surface Area (PSA) | 38.8 Ų |

Toxicological Studies

Research indicates that compounds similar to octafluoro-thiones exhibit significant toxicity in various biological systems. For instance:

- Neurotoxicity : Inhalation studies have shown that related fluorinated compounds can cause general anesthesia and muscle weakness in rats at lethal concentrations .

- Skin and Eye Irritation : These compounds are often classified as irritants to skin and eyes .

Study on Inhalation Toxicity

A study published in the Bulletin of the Academy of Sciences evaluated the inhalation toxicity of octafluorinated compounds. The results indicated that exposure to high concentrations led to acute solvent syndrome characterized by neurotoxic effects .

Environmental Impact Assessment

Another significant area of research involves the environmental persistence of these compounds. A study highlighted that octafluorinated thiones resist biodegradation in aquatic environments, raising concerns about their long-term ecological impact .

The biological activity of octafluorinated compounds is largely attributed to their ability to disrupt cellular membranes due to their hydrophobic nature. This disruption can lead to altered cellular functions and increased permeability to various ions and molecules.

Pharmacological Potential

Despite their toxicity, some studies suggest potential applications in pharmaceuticals due to their unique properties:

- Drug Delivery Systems : The stability and unique solubility characteristics of octafluoro compounds make them candidates for use in drug delivery systems .

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against certain bacterial strains; however, further research is needed to fully understand this aspect .

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 1,1,1,4,4,5,5,5-octafluoro-2-trifluoromethylpentane-3-thione?

Basic Research Question

Methodological Answer:

The synthesis of fluorinated thiones often involves halogen exchange or dehydrohalogenation. For analogous fluorinated alkenes, a phase-transfer-catalyzed reaction with KOH at 60°C has been documented to yield 1,1,1,4,4,5,5,5-octafluoro-2-pentene ( ). Adapting this method for thione synthesis may require substituting sulfur-containing precursors (e.g., thiocarbonyl reagents) under inert conditions. Key parameters include:

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Temperature | 60–80°C | |

| Catalyst | Phase-transfer catalyst (e.g., TBAB) | |

| Reaction Time | 8–12 hours | |

| Precursor | CF₃CHICH₂CF₂CF₃ (modified with S-source) |

Validation: Monitor reaction progress via ¹⁹F NMR to track fluorine environment changes and GC-MS for intermediate identification.

How can researchers characterize the structural and electronic properties of this compound?

Basic Research Question

Methodological Answer:

Multi-technique characterization is critical:

- ¹⁹F NMR : Resolves distinct fluorine environments (e.g., CF₃ vs. CF₂ groups). Chemical shifts typically range from δ -60 to -80 ppm for perfluorinated systems ( ).

- IR Spectroscopy : Detect C=S stretching vibrations (~1200–1100 cm⁻¹) and C-F bonds (1350–1000 cm⁻¹) ( ).

- Mass Spectrometry : Confirm molecular ion (M⁺) at m/z ~212 (C₅F₈S theoretical mass) with fragmentation patterns matching fluorinated thiones ( ).

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹⁹F NMR | δ -72 ppm (CF₃), -85 ppm (CF₂) | |

| IR | 1180 cm⁻¹ (C=S), 1280 cm⁻¹ (C-F) | |

| MS | m/z 212 (M⁺), fragments at 163, 113 |

What thermodynamic properties (e.g., stability, boiling point) are critical for handling this compound?

Basic Research Question

Methodological Answer:

Perfluorinated thiones exhibit high thermal stability but sensitivity to nucleophiles. Predicted properties based on analogs:

- Boiling Point : ~140–150°C (extrapolated from similar C₅F₈ compounds) ( ).

- Density : ~1.67 g/cm³ (aligned with perfluorinated alkanes) ( ).

- Stability Testing : Conduct thermogravimetric analysis (TGA) under N₂ to assess decomposition thresholds (>200°C expected) ( ).

How can mechanistic studies elucidate the reactivity of the thione group in fluorinated systems?

Advanced Research Question

Methodological Answer:

- Isotopic Labeling : Use ³⁴S-labeled thione to track reaction pathways (e.g., nucleophilic attack or cycloadditions).

- Computational Modeling : Employ density functional theory (DFT) to map electron density at the C=S group and predict regioselectivity ( ).

- Kinetic Profiling : Compare reaction rates with non-fluorinated thiones to quantify fluorine’s electronic effects ( ).

Example Workflow:

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices to identify electrophilic sites.

Validate with experimental kinetic data.

How should researchers resolve contradictions in reported spectroscopic data?

Advanced Research Question

Methodological Answer:

Contradictions often arise from solvent effects or impurities. Strategies include:

- Cross-Validation : Use ¹³C NMR to confirm carbon environments and compare with computational predictions ( ).

- High-Resolution MS : Rule out isotopic interference or adduct formation.

- Single-Crystal XRD : Resolve ambiguities in structure (e.g., cis/trans isomerism) ( ).

Case Study: If ¹⁹F NMR shifts differ between studies, replicate experiments under anhydrous conditions to exclude hydrolysis artifacts ( ).

What computational frameworks best predict the compound’s behavior in novel reactions?

Advanced Research Question

Methodological Answer:

- Reactivity Prediction : Use molecular dynamics (MD) simulations with polarizable force fields (e.g., AMBER) to model fluorine-thione interactions ( ).

- Solvent Effects : Apply COSMO-RS to predict solubility in fluorophilic solvents (e.g., perfluorohexane) ().

- Transition-State Analysis : Identify rate-determining steps using QM/MM hybrid methods ( ).

How can experimental design optimize yield while minimizing side reactions?

Advanced Research Question

Methodological Answer:

Adopt a factorial design to screen variables:

| Factor | Levels Tested |

|---|---|

| Temperature | 50°C, 60°C, 70°C |

| Catalyst Loading | 1 mol%, 2 mol%, 5 mol% |

| Reaction Time | 6 h, 12 h, 18 h |

Analysis: Use ANOVA to identify significant factors. For example, higher catalyst loading may reduce reaction time but increase byproduct formation ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.